6-(2-Methoxyphenyl)pyridazin-3-ol
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Overview
Description
6-(2-Methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring substituted with a methoxyphenyl group at the 6-position and a keto group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxyphenyl)pyridazin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzoyl hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: 6-(2-Methoxyphenyl)pyridazin-3(2H)-one can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It can be used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)pyridazin-3-ol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
6-Phenylpyridazin-3(2H)-one: Lacks the methoxy group, which can affect its reactivity and biological activity.
6-(2-Hydroxyphenyl)pyridazin-3(2H)-one: The hydroxy group can lead to different hydrogen bonding interactions and solubility properties.
6-(2-Chlorophenyl)pyridazin-3(2H)-one: The chloro group can influence the compound’s electronic properties and reactivity.
Uniqueness: 6-(2-Methoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its electronic properties, reactivity, and potential biological activity. This functional group can also serve as a handle for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-8(10)9-6-7-11(14)13-12-9/h2-7H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAXLMOUJSXNST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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